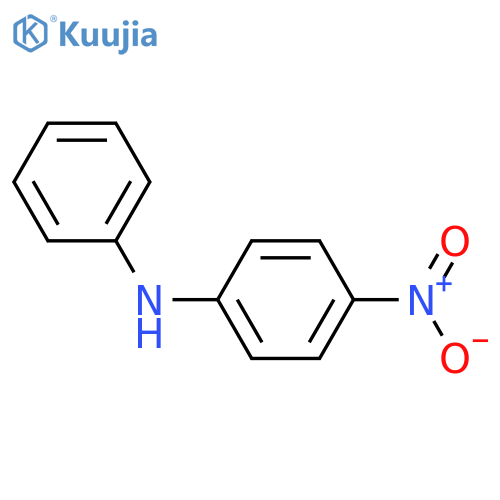

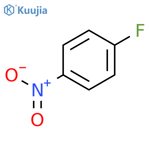

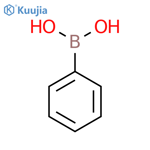

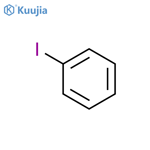

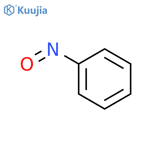

High pressure organic chemistry. XII. A convenient synthesis of aromatic amines from activated aromatic fluorides

,

Synthesis,

1990,

(12),

1147-8